N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide, also known as NSC 743380, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anticancer properties.
Mechanism of Action
N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide 743380 is believed to exert its anticancer effects by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound 743380 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound 743380 has been shown to exhibit synergistic effects with other anticancer agents, indicating its potential as a combination therapy.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide 743380 has several advantages for lab experiments, including its low toxicity in normal cells, good pharmacokinetic properties, and potential as a selective anticancer agent. However, its synthesis method is complex and requires specialized equipment and expertise. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide 743380. These include further optimization of its synthesis method, identification of its molecular targets and downstream signaling pathways, and evaluation of its efficacy in animal models of cancer. In addition, combination therapy studies with other anticancer agents should be conducted to determine the potential clinical utility of this compound 743380.
Synthesis Methods
N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide 743380 can be synthesized through a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 2,5-cyclohexadiene-1,4-dione in the presence of a base. The resulting compound is then chlorinated and treated with ammonia to yield the final product. The synthesis method has been optimized to yield high purity and yield of this compound 743380.
Scientific Research Applications
N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)-4-fluorobenzenesulfonamide 743380 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound 743380 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
(NZ)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7H/b15-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCADUADFAIOSR-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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